molecular formula C18H19NO5 B2900709 Methyl 4-((2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)carbamoyl)benzoate CAS No. 1396707-85-9

Methyl 4-((2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)carbamoyl)benzoate

Cat. No. B2900709
CAS RN: 1396707-85-9
M. Wt: 329.352
InChI Key: BYMNLEHFUGHGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-((2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)carbamoyl)benzoate is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of benzoate derivatives and is commonly known as MKC-231. The compound has a molecular weight of 365.4 g/mol and a chemical formula of C20H21NO5.

Mechanism of Action

The mechanism of action of Methyl 4-((2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)carbamoyl)benzoate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. This modulation may lead to an increase in cognitive function and memory retention.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and acetylcholine. Additionally, it has been shown to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 4-((2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)carbamoyl)benzoate in lab experiments is its ability to enhance cognitive function and memory retention in animal models. Additionally, it has neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.

Future Directions

There are several future directions for research on Methyl 4-((2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)carbamoyl)benzoate. One potential direction is to further investigate its mechanism of action and how it modulates the activity of neurotransmitters in the brain. Additionally, more research is needed to fully understand its potential therapeutic applications in the treatment of neurodegenerative diseases. Finally, future research could focus on developing more efficient synthesis methods for this compound to make it more readily available for scientific research.

Synthesis Methods

The synthesis of Methyl 4-((2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)carbamoyl)benzoate involves a multistep process that includes the use of various reagents and solvents. The synthesis starts with the preparation of cyclopropyl ketone, which is then reacted with furfural to obtain the intermediate product. The intermediate is then reacted with the appropriate reagents to obtain the final product.

Scientific Research Applications

Methyl 4-((2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)carbamoyl)benzoate has been used extensively in scientific research due to its potential therapeutic applications. The compound has been shown to enhance cognitive function and memory retention in animal models. Additionally, it has been found to have neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

methyl 4-[[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-23-17(21)13-6-4-12(5-7-13)16(20)19-11-18(22,14-8-9-14)15-3-2-10-24-15/h2-7,10,14,22H,8-9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMNLEHFUGHGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2CC2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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